![molecular formula C15H10FN3O B2635168 2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2309747-44-0](/img/structure/B2635168.png)
2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one
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Description
Synthesis Analysis
The synthesis of related compounds often involves a series of reactions. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using a one-pot, three-step cascade process .Scientific Research Applications
Anticancer Activity
Pyrazoles and their derivatives play a crucial role in medicine. Specifically, they exhibit various biological activities, including anti-tumor effects. Some studies have reported that pyrazole derivatives demonstrate anti-cancer activity against breast cancer cell lines . The synthesized compound’s binding affinity to the human estrogen alpha receptor (ERα) was comparable to that of 4-OHT, a native ligand.
Antibacterial Properties
The compound’s structure suggests potential antibacterial activity. While specific studies on this compound are limited, related pyrazole derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antiviral and Antimicrobial Potential
Heterocyclic compounds, including pyridazine derivatives, exhibit a wide range of biological properties, such as antiviral , antimicrobial , and antitubercular effects. Although direct evidence for this compound is scarce, its structural features align with these activities .
Synthetic Applications
Beyond biological activities, this compound’s synthesis via a two-step reaction (pyrazoline formation followed by oxidative aromatization) highlights its utility in organic synthesis . Researchers can explore its use as a building block for more complex molecules.
Drug Development
Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity. Investigating this compound’s potential as a drug agent could yield promising results .
properties
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVLANJWGELRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137890352 |
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